
3-Chloro-propa-1,2-dienyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-propa-1,2-dienyl-benzene is an organic compound with the molecular formula C9H7Cl. It is characterized by the presence of a benzene ring attached to a 3-chloro-propa-1,2-dienyl group. This compound is of interest due to its unique structure, which includes both an aromatic ring and an allene system (a molecule with two adjacent double bonds).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-propa-1,2-dienyl-benzene typically involves the reaction of benzene with 3-chloro-1-propyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using similar catalytic processes. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
3-Chloro-propa-1,2-dienyl-benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of the benzene ring.
Nucleophilic Substitution: Products include substituted benzene derivatives where the chloro group is replaced by other functional groups.
Oxidation and Reduction: Products include epoxides, alcohols, and alkanes.
科学研究应用
3-Chloro-propa-1,2-dienyl-benzene has various applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and in the study of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 3-Chloro-propa-1,2-dienyl-benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic attack, forming a sigma complex, followed by deprotonation to restore aromaticity.
Nucleophilic Substitution: The chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation and Reduction: The compound undergoes electron transfer processes, leading to the formation of oxidized or reduced products.
相似化合物的比较
3-Chloro-propa-1,2-dienyl-benzene can be compared with other similar compounds, such as:
Chlorobenzene: Lacks the allene system and has different reactivity and applications.
Propa-1,2-dienyl-benzene: Lacks the chloro substituent, leading to different chemical properties and reactivity.
3-Chloro-1-propenyl-benzene: Similar structure but with a different arrangement of double bonds, affecting its chemical behavior.
属性
CAS 编号 |
64788-21-2 |
|---|---|
分子式 |
C9H7Cl |
分子量 |
150.60 g/mol |
InChI |
InChI=1S/C9H7Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-8H |
InChI 键 |
SUBZCHKYGYHWKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C=CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


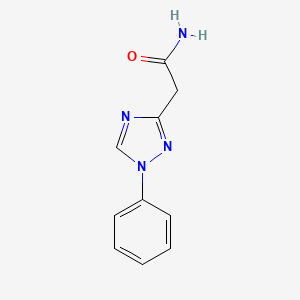
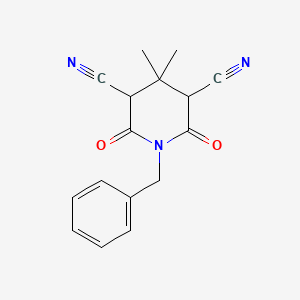
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

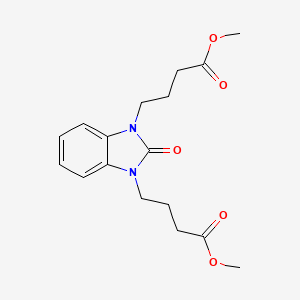
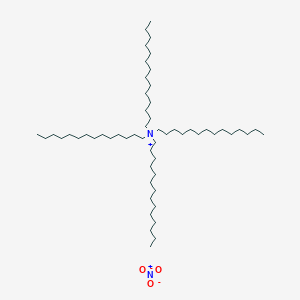
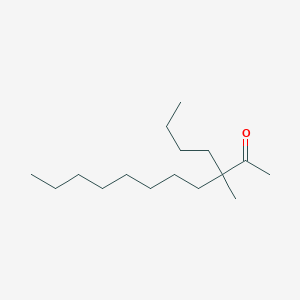
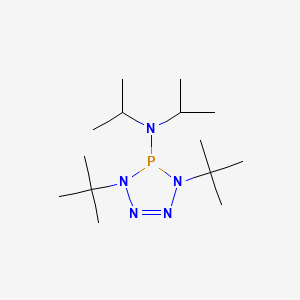
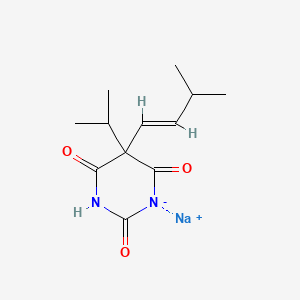


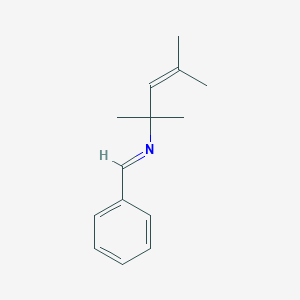

![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
